1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone
Description
1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone is a piperidine-based compound featuring a tertiary amine substituent at the 3-position of the piperidine ring. The substituent consists of a methylene-linked N-isopropyl-2-hydroxyethylamine group, while the 1-position is acetylated (ethanone moiety). This structure confers both hydrophilic (hydroxyethyl) and lipophilic (isopropyl, piperidine) properties, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
1-[3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)14(7-8-16)9-13-5-4-6-15(10-13)12(3)17/h11,13,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQVIJZISFKSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Hydroxyethyl-Isopropyl-Amino Group: The piperidine ring is then functionalized with a hydroxyethyl-isopropyl-amino group through nucleophilic substitution reactions.
Introduction of the Ethanone Moiety: Finally, the ethanone group is introduced via acylation reactions, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted piperidine compounds.
Scientific Research Applications
1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The hydroxyethyl-isopropyl-amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Spectral and Dynamic Behavior
- NMR Characterization: highlights temperature-dependent amide bond isomerization in a related piperidin-1-yl ethanone derivative (2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone). At 20°C, distinct chemical shifts for proximal protons (Δδ = 0.3–0.5 ppm) were observed due to restricted rotation. The energy barrier for isomerization was calculated as ~67 kJ/mol .
Commercial and Research Status
- The target compound is listed as discontinued in supplier catalogs , whereas analogs like vandetanib derivatives remain under active investigation .
- Limited data on the target compound’s purity, stability, or toxicity necessitate further study, particularly given the pharmacological success of its structural relatives.
Biological Activity
1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 242.36 g/mol. Its structure features a piperidine ring linked to an ethanone group and an aminoethyl side chain, which allows for diverse chemical interactions (see Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| Functional Groups | Hydroxyl, Amino, Ketone |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. The general synthetic pathway includes the formation of the piperidine ring followed by the introduction of the hydroxyl and isopropyl amino groups.
Pharmacological Potential
Preliminary studies indicate that this compound may interact with various biological targets, influencing cellular pathways. Notably, it has shown promise in:
- Anticancer Activity : Research suggests that similar compounds exhibit significant activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation (e.g., MCF-7 and HCT-116) .
- Receptor Binding : Interaction studies have indicated potential binding to specific receptors or enzymes, which could modulate their activity and impact therapeutic outcomes .
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Anticancer Studies : A derivative with a similar piperidine structure demonstrated IC50 values as low as 0.48 µM against MCF-7 cells, indicating strong antiproliferative properties .
- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives could arrest cell cycle progression at the G1 phase and induce apoptosis through caspase activation .
- Molecular Docking Studies : These studies have shown strong hydrophobic interactions between the compound and target receptors, suggesting potential for further development as a therapeutic agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-{[(2-Aminoethyl)-methyl-amino]-piperidin-1-yl}-ethanone) | Similar piperidine structure but different substituents | Different pharmacological properties |
| 1-(3-{[(2-Hydroxypropyl)-amino]-methyl}-piperidin) | Similar core structure | Different alkyl substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
